An In-depth Technical Guide to (Rac)-GDC-2992: A Dual-Action Androgen Receptor Antagonist and Degrader
An In-depth Technical Guide to (Rac)-GDC-2992: A Dual-Action Androgen Receptor Antagonist and Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-GDC-2992, also known as RO7656594, is a pioneering, orally bioavailable heterobifunctional small molecule that represents a significant advancement in the therapeutic strategy for androgen receptor (AR)-driven prostate cancer. Operating as a Proteolysis Targeting Chimera (PROTAC), (Rac)-GDC-2992 exhibits a dual mechanism of action, functioning as both a competitive antagonist and a potent degrader of the androgen receptor. This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and preclinical data for (Rac)-GDC-2992, tailored for professionals in the field of oncology and drug development.
Core Compound Details
(Rac)-GDC-2992 is a complex molecule designed to bridge the androgen receptor with the E3 ubiquitin ligase machinery, leading to the targeted degradation of the receptor.
| Property | Data |
| IUPAC Name | N-((1r,3r)-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-4-(4-((4-(2-((S)-2,6-dioxopiperidin-3-yl)-1-oxo-1,2-dihydrophthalazin-6-yl)piperazin-1-yl)methyl)piperidin-1-yl)benzamide |
| Synonyms | GDC-2992, RO7656594, RG6537 |
| Molecular Formula | C₄₅H₅₁ClN₈O₅ |
| Molecular Weight | 819.40 g/mol |
| Mechanism of Action | Androgen Receptor (AR) Antagonist and Degrader (PROTAC) |
Chemical Synthesis
A detailed, step-by-step synthesis protocol for (Rac)-GDC-2992 is not publicly available in the reviewed literature. The synthesis is referenced in patent literature, specifically WO2021249534A1, which would contain the definitive methodology. However, the general synthetic strategy for a PROTAC molecule like GDC-2992 involves the synthesis of three key components: a ligand that binds to the target protein (the androgen receptor), a ligand that binds to an E3 ubiquitin ligase (in this case, cereblon), and a linker that connects these two ligands. The final step is the coupling of the fully elaborated linker-E3 ligase ligand moiety with the androgen receptor ligand.
Mechanism of Action and Signaling Pathway
(Rac)-GDC-2992's innovative dual mechanism of action addresses the limitations of current androgen receptor signaling inhibitors (ARSIs).[1][2] As a PROTAC, it induces the degradation of the androgen receptor, and it also acts as a competitive antagonist.[2][3]
The molecule is composed of a ligand that binds to the androgen receptor and another that binds to the E3 ubiquitin ligase, cereblon (CRBN).[1][2] This dual binding forms a ternary complex between the androgen receptor, GDC-2992, and CRBN, leading to the ubiquitination of the androgen receptor and its subsequent degradation by the proteasome.[1][2] This degradation is effective against both wild-type and mutant forms of the androgen receptor that are associated with resistance to standard-of-care therapies.[1][4]
Preclinical Data
In Vitro Activity
(Rac)-GDC-2992 has demonstrated potent activity in prostate cancer cell lines, most notably in VCaP cells, which are known to overexpress the androgen receptor.
| Parameter | Value | Cell Line |
| AR Degradation (DC₅₀) | 2.7 nM | VCaP |
| Anti-Proliferation (IC₅₀) | 9.7 nM | VCaP |
-
DC₅₀: The concentration of the compound that results in 50% degradation of the target protein.
-
IC₅₀: The concentration of the compound that inhibits a biological process (in this case, cell proliferation) by 50%.
These data indicate that (Rac)-GDC-2992 is highly effective at degrading the androgen receptor and subsequently inhibiting the proliferation of prostate cancer cells.[4]
In Vivo Efficacy
Preclinical studies in animal models of prostate cancer have shown that oral administration of (Rac)-GDC-2992 results in a dose-responsive inhibition of tumor growth and a decrease in circulating prostate-specific antigen (PSA), a key biomarker of prostate cancer progression.[1][2][4] Specific quantitative data on the percentage of tumor growth inhibition and the animal models used are not yet publicly available but were part of the data presented at the American Association for Cancer Research (AACR) Annual Meeting.[1][2][5]
Pharmacokinetics
Detailed preclinical pharmacokinetic data for (Rac)-GDC-2992 in animal models are not currently available in the public domain. However, the compound is described as orally bioavailable.[1][2][3] A Phase I clinical trial (NCT05800665) is currently underway to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of GDC-2992 in patients with advanced or metastatic prostate cancer.[1][2]
Experimental Protocols
While specific, detailed protocols for the preclinical evaluation of (Rac)-GDC-2992 have not been published, the following represents a generalized workflow for assessing a PROTAC like GDC-2992, based on standard methodologies in the field.
Androgen Receptor Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Prostate cancer cells (e.g., VCaP) are seeded in appropriate culture vessels and allowed to adhere. Cells are then treated with varying concentrations of (Rac)-GDC-2992 for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the AR bands is quantified and normalized to the loading control to determine the percentage of AR degradation at each concentration of (Rac)-GDC-2992.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: VCaP cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a serial dilution of (Rac)-GDC-2992. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 5-7 days).
-
Viability Assessment: The CellTiter-Glo® reagent is added to each well, and after a brief incubation to stabilize the luminescent signal, the luminescence is measured using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: The data are normalized to the vehicle control, and the IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Conclusion and Future Directions
(Rac)-GDC-2992 is a promising therapeutic candidate for the treatment of prostate cancer, including forms of the disease that have developed resistance to current AR-targeted therapies. Its dual mechanism of action, combining AR antagonism with targeted degradation, offers the potential for a more profound and durable inhibition of AR signaling. The preclinical data demonstrate its high potency in vitro and its ability to inhibit tumor growth in vivo. The ongoing Phase I clinical trial will provide crucial information on its safety, pharmacokinetics, and preliminary efficacy in patients. For researchers and drug development professionals, (Rac)-GDC-2992 serves as a prime example of the potential of PROTAC technology to address challenging targets in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1 Trial: GDC-2992, A Novel Dual-Action AR Degrader Aiming to Overcome Resistance in Advanced Prostate Cancer – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drughunter.com [drughunter.com]
